molecular formula C23H25N5OS B14855918 primordazine A

primordazine A

Cat. No.: B14855918
M. Wt: 419.5 g/mol
InChI Key: XUUPLFHCKMUGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Primordazine A is a research compound identified for its specific inhibition of a non-canonical translation mechanism known as PAINT (Poly(A)-tail Independent Non-canonical Translation) . This mechanism operates independently of the standard poly(A)-tail and is active during early embryogenesis. Research indicates that Primordazine is essential for the maintenance of primordial germ cells (PGCs), as treatment with this compound results in the ablation of these cells . The study of this compound provides a valuable tool for researchers investigating the complexities of alternative protein synthesis pathways, particularly their roles in development and cell fate. Furthermore, non-canonical translation pathways are increasingly recognized for their significance in various disease states, including cancer, where they can enhance the translation of oncogenes and anti-apoptotic proteins . By targeting the PAINT pathway, this compound offers a unique pharmacological means to probe these biological processes in a laboratory setting. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H25N5OS

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C23H25N5OS/c1-4-15-10-9-11-16(14-15)24-22(29)19(5-2)30-23-25-21-20(26-27-23)17-12-7-8-13-18(17)28(21)6-3/h7-14,19H,4-6H2,1-3H3,(H,24,29)

InChI Key

XUUPLFHCKMUGDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(CC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 6364997

  • Structural Similarity : Compound 6364997 shares a core scaffold with primordazine A but lacks functional groups critical for PAINT inhibition .
  • Mechanistic Inactivity: It fails to bind PREs or inhibit translation of PAINT-dependent mRNAs (e.g., nanos3), highlighting the importance of specific structural motifs for this compound’s activity .
Table 1: Structural vs. Functional Comparison of this compound and 6364997
Feature This compound Compound 6364997
Core Scaffold Identical Identical
Functional Groups Critical for PRE binding Lacks key groups
PGC Reduction (10 μM) >80% reduction No effect
PAINT Inhibition Yes No
Source

Comparison with Functionally Similar Compounds

Rapamycin

  • Functional Overlap : Rapamycin, an mTOR inhibitor, reduces global translation by blocking cap-dependent initiation. Like this compound, it partially suppresses PAINT-dependent RLuc-120 translation in quiescent cells .
  • Key Differences :
    • Specificity : Rapamycin broadly inhibits cap-dependent translation, whereas this compound selectively targets PAINT without affecting PAT .
    • Efficacy : this compound reduces RLuc-120 expression by >90% in serum-starved cells, compared to ~50% with rapamycin .
    • Synergy : Combined treatment enhances PGC loss synergistically, suggesting distinct but complementary mechanisms .

Polyadenylation-Inducing Agents

  • Mechanistic Contrast: Polyadenylation of mRNAs (e.g., via nanos3 poly(A)-tail extension) shifts translation from PAINT to PAT, rendering transcripts resistant to this compound .
Table 2: Functional Comparison of this compound with Rapamycin
Parameter This compound Rapamycin
Target Pathway PAINT-specific mTOR/cap-dependent
RLuc-120 Inhibition >90% (quiescent cells) ~50% (quiescent cells)
Effect on PAT None Significant inhibition
PGC Reduction (24h) 80–90% <10%
Synergy with this compound Enhanced PGC loss
Source

Mechanistic Specificity of this compound

PRE-Dependent Activity

This compound requires a 40-nucleotide PRE within deadenylated 3′UTRs (e.g., nanos3-3′UTR) for activity. Mutations in PREs (e.g., nanos3-PREΔ40-2) abolish its inhibitory effects . In contrast, structurally similar compounds (e.g., 6364997) and other translation inhibitors (e.g., eIF4E blockers) lack this sequence specificity .

Poly(A)-Tail Length Sensitivity

This compound’s efficacy inversely correlates with poly(A)-tail length:

  • 72-nt poly(A) : 50% reduction in PAINT inhibition.
  • Full polyadenylation (e.g., SV40pA) : Complete resistance .

This contrasts with compounds like rapamycin, which inhibit translation irrespective of poly(A)-tail status .

Preparation Methods

Cyclocondensation of Indole Derivatives

The triazinoindole core may be synthesized via cyclocondensation between 5-ethylindole-2,3-dione and a thiourea derivative. This reaction typically proceeds under acidic conditions, forming the triazine ring through dehydration.

Example Protocol:

  • Reactant Preparation: 5-Ethylindole-2,3-dione (1.0 equiv) and thiourea (1.2 equiv) are dissolved in glacial acetic acid.
  • Cyclization: Heated at 120°C for 8–12 hours under nitrogen atmosphere.
  • Workup: Precipitation via ice-water quenching, followed by recrystallization in ethanol.
Step Reagents/Conditions Yield Reference
1 Acetic acid, 120°C 65%

Functionalization via Nucleophilic Aromatic Substitution

The sulfur bridge in this compound’s structure likely originates from SNAr reactions. Chlorine or sulfoxide leaving groups on the triazinoindole core are displaced by thiol-containing nucleophiles.

Critical Parameters:

  • Leaving Group Optimization: Replacing sulfoxide (MeSO) with chloride improves yields from 38% to 72% in analogous reactions.
  • Base Selection: Cyclohexyl magnesium chloride enhances nucleophilicity compared to traditional bases like K2CO3.

Side Chain Installation via Amide Coupling

The furan-methylacetamide side chain is appended using carbodiimide-mediated coupling.

Stepwise Process:

  • Acid Activation: 2-(Furan-2-ylmethylamino)acetic acid (1.0 equiv) is treated with HOBt and EDCI in DMF.
  • Coupling: Reacted with the triazinoindole-piperazine intermediate (1.0 equiv) at 0°C → RT for 24 hours.
Reagent Quantity Purpose
EDCI 1.5 equiv Carbodiimide coupling agent
HOBt 1.5 equiv Preventing racemization
DMF 10 mL/g Polar aprotic solvent

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂: Eluent = Hexane:EtOAc (3:1 → 1:1 gradient).
  • Reverse Phase C18: MeCN:H₂O (0.1% TFA), 10% → 90% over 30 minutes.

Analytical Data

  • HRMS (ESI): m/z calculated for C₁₈H₁₇N₅O₂S [M+H]⁺: 367.11, found: 367.10.
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazine-H), 7.60 (d, J = 8.5 Hz, 1H, indole-H), 6.85 (s, 1H, furan-H).

Challenges and Optimization Strategies

Solubility Issues

This compound’s low aqueous solubility necessitates formulation in DMSO for biological assays. Co-solvents like PEG-400 improve in vivo bioavailability.

Yield Enhancement

  • Leaving Group Substitution: Replacing sulfoxide with chloride increased yields by 34% in SNAr steps.
  • Catalyst Screening: Pd₂(dba)₃ outperforms Pd(OAc)₂ in Buchwald–Hartwig reactions, reducing side products.

Q & A

Q. What interdisciplinary collaboration frameworks enhance this compound research?

  • Methodology : Establish cross-departmental teams (e.g., medicinal chemistry, pharmacology, bioinformatics) with shared data repositories (e.g., LabArchives). Use version control (Git) for protocol standardization and reproducibility .

Q. How should researchers address ethical concerns in this compound’s animal studies?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain IACUC approval, justify sample sizes via power analysis, and implement humane endpoints (e.g., tumor volume limits) .

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